N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
“N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . It is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various chemical reactions, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods are systematized according to the method to assemble the pyrazolopyridine system .Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, 1h-pyrazolo[3,4-b]pyridines, have been found to have a wide range of biomedical applications . They have been described in more than 5500 references, including nearly 2400 patents .
Mode of Action
Compounds with a similar structure, 1h-pyrazolo[3,4-b]pyridines, have been found to interact with various biological targets, leading to a range of effects .
Properties
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-3-4-13-26-21-18(14-17-12-8-9-15(2)19(17)23-21)20(25-26)24-22(27)16-10-6-5-7-11-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLEYDSCINSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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